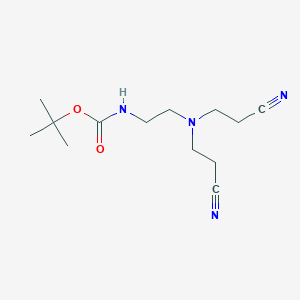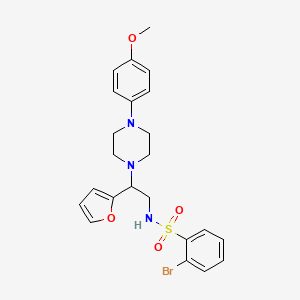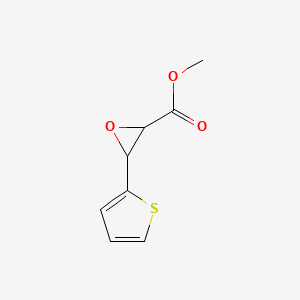
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of benzamides and features a sulfone group, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring, which is achieved through a cyclization reaction.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in the formation of 1,1-dioxidotetrahydrothiophene.
Coupling with Benzamide: The final step involves coupling the oxidized tetrahydrothiophene with 2,6-difluoro-N-methylbenzamide under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can participate in oxidation reactions, potentially leading to further functionalization.
Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding sulfide.
Substitution: The benzamide moiety can undergo substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or further oxidized products, while reduction can produce sulfides.
科学研究应用
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly with proteins and enzymes.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide involves its interaction with specific molecular targets. The sulfone group and the benzamide moiety play crucial roles in binding to proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar sulfone group but different aromatic moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Similar structure with a methoxy group instead of difluoro.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide is unique due to the presence of both the sulfone group and the difluoro-substituted benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
898405-14-6 |
|---|---|
分子式 |
C12H13F2NO3S |
分子量 |
289.30 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-2,6-difluoro-N-methylbenzamide |
InChI |
InChI=1S/C12H13F2NO3S/c1-15(8-5-6-19(17,18)7-8)12(16)11-9(13)3-2-4-10(11)14/h2-4,8H,5-7H2,1H3 |
InChI 键 |
UMBUQHKIIDJWBV-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
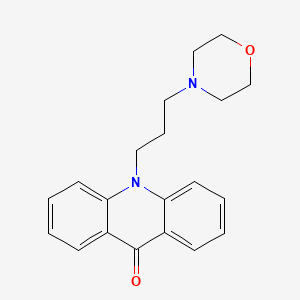
![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
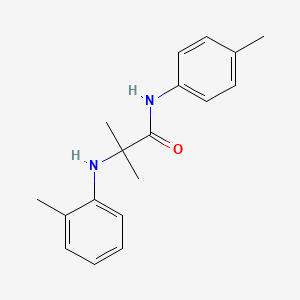
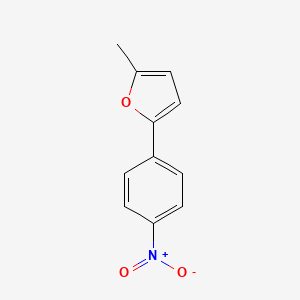

![2-amino-5-(1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B14135778.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)
